Product packaging for Didodecyldimethylammonium chloride(Cat. No.:CAS No. 3401-74-9)

Didodecyldimethylammonium chloride

Cat. No.: B121687
CAS No.: 3401-74-9
M. Wt: 418.2 g/mol
InChI Key: WLCFKPHMRNPAFZ-UHFFFAOYSA-M
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Description

Didodecyldimethylammonium chloride (CAS 3401-74-9), also known as dilauryldimethylammonium chloride, is a high-purity, cationic surfactant categorized as a quaternary ammonium compound. This di-chain ammonium salt is characterized by its amphiphilic structure, featuring a hydrophilic head and two hydrophobic lauryl (C12) chains, which enables its versatile application in foundational scientific research. In the laboratory, it is widely utilized as a potent surfactant and emulsifier for stabilizing mixtures and emulsions. Its applications extend to the formulation of antimicrobial agents and disinfectants, where it demonstrates effective biocidal properties. Furthermore, its role as a corrosion inhibitor makes it valuable in material science studies. A significant area of modern research involves its use in the synthesis of polymers, polyelectrolytes, and various nanomaterials, where it acts as a structure-directing or templating agent. Mechanistically, as a cationic surfactant, its activity is attributed to its positive charge, which facilitates interaction with negatively charged surfaces such as microbial cell membranes and certain polymers. When used in antimicrobial applications, the mechanism is believed to involve the disruption of intermolecular interactions and damage to the lipid bilayers of cell membranes, leading to leakage of intracellular contents and cell death. This product is specifically intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in household, personal care, or commercial products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56ClN B121687 Didodecyldimethylammonium chloride CAS No. 3401-74-9

Properties

IUPAC Name

didodecyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCFKPHMRNPAFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13146-86-6 (Parent)
Record name Dilauryl dimethyl ammonium chloride
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DSSTOX Substance ID

DTXSID60883972
Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-74-9
Record name Dilauryldimethylammonium chloride
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Record name Dilauryl dimethyl ammonium chloride
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Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Record name 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1)
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Record name Didodecyldimethylammonium chloride
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Record name DILAURYLDIMONIUM CHLORIDE
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Ii. Mechanistic Investigations of Didodecyldimethylammonium Chloride

Elucidation of Antimicrobial Mechanisms

The antimicrobial activity of DDAC is primarily directed at the bacterial cell membrane. researchgate.netnih.gov This interaction triggers a cascade of events that compromise the integrity and function of the microbial cell, ultimately resulting in cell death.

Disruption of Microbial Cell Membranes and Lipid Bilayers

The fundamental mechanism of DDAC's antimicrobial action involves the disruption of the physical structure of microbial cell membranes. wikipedia.org As a cationic surfactant, DDAC interacts with the negatively charged components of the cell membrane, leading to the dissociation of the lipid bilayers. wikipedia.orgnih.gov This disruption of intermolecular interactions within the membrane compromises its structural integrity. wikipedia.org Studies on Staphylococcus aureus have shown that DDAC is a membrane-active agent. nih.gov The interaction begins with the binding of DDAC to the cell surface, forming a monolayer or double monolayer coverage, which then leads to the disorganization of the membrane. nih.govresearchgate.net

Interaction with Negatively Charged Phospholipids (B1166683)

The initial interaction between DDAC and the microbial cell is electrostatic. The positively charged quaternary ammonium (B1175870) head group of DDAC is attracted to the negatively charged phospholipids that are abundant in bacterial cell membranes. researchgate.netnih.gov This binding is a critical first step in the antimicrobial process. researchgate.net Research on model lipid membranes mimicking those of Gram-positive bacteria has demonstrated that positively charged compounds preferentially interact with and disrupt these negatively charged surfaces. mdpi.com This interaction is not limited to simple binding; it can also lead to the clustering of negatively charged lipids, further disrupting the membrane's organization. researchgate.net The strength of this interaction can be influenced by the specific composition of the phospholipids in the membrane. nih.gov

Leakage of Intracellular Contents and Cell Death

Following the disruption of the cell membrane, its permeability is compromised, leading to the leakage of essential intracellular components. researchgate.netnih.gov This leakage is a direct consequence of the damage inflicted by DDAC on the membrane's structure. researchgate.net Studies on Escherichia coli and Staphylococcus aureus have demonstrated that exposure to DDAC at bactericidal concentrations causes the rapid release of intracellular materials, such as potassium ions and 260-nm-absorbing substances, which include nucleic acids. nih.govresearchgate.net The leakage of these vital molecules disrupts cellular processes and ultimately leads to cell death. researchgate.net Research has shown that the leakage of intracellular macromolecules like proteins and β-galactosidase occurs at DDAC concentrations around 3-4 mg/L in E. coli. nih.govcapes.gov.br

Concentration-Dependent Bacteriostatic and Bactericidal Activity

The effect of DDAC on microorganisms is concentration-dependent, exhibiting both bacteriostatic (inhibiting growth) and bactericidal (killing) activities. wikipedia.orgnih.gov At lower concentrations, DDAC may only inhibit microbial growth, while at higher concentrations, it actively kills the microorganisms. wikipedia.org The minimum inhibitory concentration (MIC) is a key measure of its bacteriostatic effect. For instance, the MIC of DDAC against E. coli has been determined to be as low as 1.3 mg/L. nih.govcapes.gov.br Bactericidal activity, characterized by the leakage of cellular contents, is observed at concentrations above the MIC. nih.gov The transition from bacteriostatic to bactericidal action is a critical aspect of its antimicrobial efficacy. researchgate.net

OrganismActivityConcentration (mg/L)Reference
Escherichia coliBacteriostatic (MIC)1.3 nih.govcapes.gov.br
Escherichia coliBactericidal (Leakage)3-4 nih.govcapes.gov.br
Staphylococcus aureusBactericidal (Leakage)>9 nih.gov

Morphological Changes in Microorganisms Induced by DDAC (e.g., Bleb Formation)

Exposure to DDAC can induce significant morphological changes in microorganisms. One of the most notable changes is the formation of "blebs" or protrusions on the cell surface. academicjournals.org These structures are indicative of severe membrane damage. Scanning and transmission electron microscopy have revealed the formation of blebs on E. coli cells at DDAC concentrations higher than 50 mg/L. nih.govcapes.gov.br Similar observations of protrusions and nodule formation have been made in Staphylococcus aureus treated with DDAC. academicjournals.orgresearchgate.net These morphological alterations are a visual manifestation of the disruptive action of DDAC on the cell membrane, which ultimately leads to the leakage of cellular contents and cell death. academicjournals.org However, it has been suggested that bleb formation itself may be a result of the membrane damage rather than the direct cause of cell death. researchgate.netnih.gov

Mechanisms of Action Beyond Antimicrobial Effects

While widely recognized for its antimicrobial properties, Didodecyldimethylammonium chloride (DDAC) also elicits complex interactions with eukaryotic systems. These interactions extend beyond simple cytotoxicity and involve specific immunological and cellular pathways. This section explores the mechanisms of action of DDAC that are not directly related to its antimicrobial functions, focusing on its immunological and toxicological effects on eukaryotic cells.

Research has revealed that DDAC can act as a potent sensitizer, capable of initiating allergic responses through the activation of specific immune pathways. nih.govresearchgate.net These immunological mechanisms are crucial for understanding the hypersensitivity reactions observed upon exposure to this compound.

Topical exposure to DDAC has been shown to rapidly activate type 2 innate lymphoid cells (ILC2s) in the skin. nih.govresearchgate.net This activation is a key initiating event in the development of a mixed-type allergic response. Studies in murine models have demonstrated that DDAC exposure leads to a significant increase in the activation markers on dermal ILC2s. nih.govresearchgate.net

Within 24 hours of exposure, there is an increased expression of CD25, ICOS, and KLRG1 on these cells, coupled with a decrease in CD127. nih.govresearchgate.net This altered phenotype is indicative of a robust ILC2 activation. nih.gov The activation of ILC2s is not transient; increases in the number of ILC2s have been observed following two weeks of DDAC exposure and can persist for up to two weeks even in the absence of the compound. researchgate.net This sustained presence of activated ILC2s suggests a potential for long-lasting immunological changes and heightened sensitivity to future exposures. researchgate.net

The activation of ILC2s by DDAC is a critical early event that contributes to the subsequent Th2 immune response. nih.govnih.gov This has been demonstrated in studies using Rag2-/- mice, which lack mature T and B cells. nih.gov In these mice, ILC2s were still activated by DDAC and produced significant levels of Th2 cytokines, highlighting their functional role in initiating the allergic cascade independent of the adaptive immune system. nih.govnih.gov

Table 1: Changes in ILC2 Activation Markers Following DDAC Exposure This table summarizes the observed changes in key surface markers on dermal Type 2 Innate Lymphoid Cells (ILC2s) following topical application of this compound (DDAC), as reported in murine studies.

MarkerChange upon DDAC ExposureImplication
CD25 IncreasedActivation
ICOS IncreasedActivation and enhanced activity
KLRG1 IncreasedActivation
CD127 DecreasedActivation

The activation of ILC2s by DDAC is closely linked to the production of Th2-polarizing cytokines. nih.gov A rapid and dramatic increase in thymic stromal lymphopoietin (TSLP), a cytokine known to activate ILC2s and promote Th2 responses, is observed in the skin following DDAC exposure. nih.govresearchgate.netresearchgate.net This initial surge in TSLP is a critical upstream event that drives the activation of dermal ILC2s. nih.gov

Following ILC2 activation, there is a notable elevation of the Th2 cytokine Interleukin-4 (IL-4). nih.govnih.gov In murine models, total ear protein lysates from DDAC-treated mice showed significantly higher levels of IL-4 compared to controls. nih.govresearchgate.net Furthermore, studies in Rag2-/- mice confirmed that ILC2s are a direct source of Th2 cytokines in response to DDAC, producing significant amounts of both IL-4 and Interleukin-5 (IL-5) in the skin. nih.govnih.gov The production of these cytokines by ILC2s provides a plausible mechanism for the development of mixed-type allergic responses that are often seen with chemical sensitizers. nih.gov The induction of IL-33 has also been noted in the early hours following DDAC exposure, further contributing to the inflammatory milieu. researchgate.net

Table 2: Th2 Cytokine Induction by this compound This table outlines the key Th2-associated cytokines that are induced following exposure to this compound (DDAC) and their primary roles in the resulting immune response.

CytokinePrimary Role in DDAC-Induced Response
Thymic Stromal Lymphopoietin (TSLP) Early ILC2-activating and Th2-skewing cytokine.
Interleukin-4 (IL-4) Promotes Th2 differentiation and is produced by activated ILC2s.
Interleukin-5 (IL-5) Produced by activated ILC2s, contributing to the allergic response.
Interleukin-33 (IL-33) An alarmin that contributes to the activation of ILC2s.

Beyond its immunological effects, DDAC can induce direct toxicity in eukaryotic cells through mechanisms that lead to programmed cell death and loss of membrane integrity.

Studies on the closely related compound Didodecyldimethylammonium bromide (DDAB) have provided significant insights into the apoptotic potential of dialkyl-quaternary ammonium compounds. nih.govresearchgate.net DDAB has been shown to be a potent inducer of apoptosis in various tumor cell lines, with leukemia and neuroblastoma cells exhibiting higher sensitivity. nih.gov

The mechanism of apoptosis induction involves the activation of the caspase cascade. nih.govresearchgate.net Specifically, treatment with DDAB leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This activation is preceded by the involvement of the extrinsic apoptosis pathway, as evidenced by the activation of caspase-8. nih.govresearchgate.net The co-treatment with a caspase-8 inhibitor was found to effectively prevent the DDAB-induced activation of caspase-3, confirming the role of the extrinsic pathway. nih.gov These findings suggest that DDAC can trigger a programmed cell death response through a caspase-8-dependent activation of caspase-3. nih.govresearchgate.net This process ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.gov

Evidence for pore formation comes from studies with DDAB, where co-treatment with polyethylene (B3416737) glycol (PEG 2000) was shown to prevent the activation of caspase-3. nih.gov PEG is known to protect cell membranes from pore-forming agents, suggesting that membrane permeabilization is an upstream event in the apoptotic process induced by DDAB. nih.gov The disruption of the cell membrane leads to the leakage of intracellular components and contributes to cell death. nih.gov Therefore, the formation of cytotoxic pores in the cell membrane is a key mechanism of toxicity for DDAC, acting in concert with the induction of caspase-mediated apoptosis to ensure cell demise. nih.gov

Mechanisms of Toxicity in Eukaryotic Cells (Excluding Dosage/Administration)

Influence on Cellular Metabolic Activity

This compound (DDAC) significantly impacts cellular metabolic activity primarily by disrupting mitochondrial function, inducing oxidative stress, and altering membrane integrity, which collectively compromise cellular energy production and viability.

Research indicates that DDAC is a membrane-active agent that can disrupt mitochondrial functions, which may lead to a decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.netresearchgate.net This disruption is a key factor in its cytotoxic effects. The compound's interaction with the cell membrane leads to increased permeability, causing the leakage of essential intracellular molecules and ions. researchgate.netnih.govnih.gov

In human bronchial epithelial (BEAS-2B) cells, the metabolic effects of DDAC appear to be concentration-dependent. At lower concentrations (1 and 2 μg/mL), a surprising initial response was observed, where both mitochondrial volume and potential were significantly increased. However, a sharp decline in cell viability occurs at a concentration of 4 μg/mL. nih.gov

Table 1: Effect of DDAC on Mitochondrial Parameters in BEAS-2B Cells Data derived from a study on human bronchial epithelial cells. nih.gov

DDAC Concentration Mitochondrial Volume (% of Control) Mitochondrial Potential (% of Control)
1 μg/mL 123.6 ± 10.2% 167.9 ± 8.6%
2 μg/mL 130.7 ± 11.6% 205.3 ± 9.3%

Furthermore, DDAC is known to induce oxidative stress. Studies have shown that it can increase the production of intracellular reactive oxygen species (ROS) while simultaneously decreasing levels of glutathione (B108866) (GSH), a critical antioxidant. researchgate.netresearchgate.net This imbalance disrupts the cellular redox state and contributes to cellular damage. However, in one study using BEAS-2B cells, the generation of intracellular ROS was rapidly inhibited at a 4 μg/mL concentration, suggesting complex, context-dependent effects on cellular redox signaling. nih.gov

The impact of DDAC on bacterial metabolism has also been characterized. In studies with Escherichia coli, the minimum inhibitory concentration (MIC) was found to be 1.3 mg/L. At concentrations of 3-4 mg/L, DDAC induced the leakage of intracellular macromolecules, including proteins and β-galactosidase, indicating significant damage to the cell membrane's metabolic barrier function. researchgate.netnih.gov

**Table 2: Metabolic and Membrane Effects of DDAC on Escherichia coli*** *Data derived from studies on the antibacterial action of DDAC. researchgate.netnih.gov

Effect DDAC Concentration
Minimum Inhibitory Concentration (MIC) 1.3 mg/L
Leakage of Intracellular Macromolecules 3 - 4 mg/L

Iii. Microbial Resistance and Adaptive Responses to Didodecyldimethylammonium Chloride

Development of Acquired Resistance to DDAC

Acquired resistance to DDAC is a significant issue, where microorganisms that were initially susceptible become resistant over time. This phenomenon is often driven by exposure to concentrations of the biocide that are insufficient to kill the entire microbial population.

The exposure of bacteria to sub-lethal or sub-inhibitory concentrations of DDAC is a primary driver for the development of acquired resistance. wikipedia.orgsci-hub.se Such conditions can arise from improper dilution of disinfectants, residual amounts left on surfaces, or the gradual degradation of the active compound in the environment. nih.gov Studies have demonstrated that repeated exposure to gradually increasing, non-lethal doses of DDAC can lead to a significant increase in the minimum inhibitory concentration (MIC) for various bacterial species. nih.govnih.gov For instance, daily exposure of food-associated bacterial strains to increasing sub-inhibitory concentrations of DDAC for seven days resulted in a threefold increase in the MIC values for this biocide in 48% of Escherichia coli and Listeria monocytogenes strains, and in 3% of Salmonella strains. nih.gov This process allows for the selection and proliferation of bacterial populations with reduced susceptibility to DDAC. nih.gov

Bacteria employ several adaptive strategies to counteract the effects of DDAC. One key response involves modifications to the cell envelope, which is the primary target of quaternary ammonium (B1175870) compounds. researchgate.net These changes can include alterations in the fatty acid and phospholipid composition of the cell membrane, which may hinder the action of DDAC. researchgate.net Another observed adaptive response is the formation of "blebs" on the cell wall and other morphological changes. researchgate.netjst.go.jp Furthermore, some bacteria, like Pseudomonas fluorescens, have been shown to develop increased slime formation and lose their flagella following adaptation to DDAC. nih.gov This exopolysaccharide slime can act as a protective barrier, and its removal has been shown to partially restore susceptibility to the biocide. nih.gov

The degree to which bacteria can develop resistance to DDAC varies significantly between species. nih.gov For example, after a seven-day adaptation period with increasing sub-inhibitory concentrations of DDAC, a threefold increase in MIC was observed in a significant portion of E. coli and L. monocytogenes strains, while a much smaller percentage of Salmonella strains showed a similar increase. nih.gov Pseudomonas aeruginosa, a species known for its intrinsic resistance to many antimicrobials, can also adapt to survive higher concentrations of DDAC. researchgate.netnih.gov Studies have shown that adapted P. aeruginosa strains exhibit stable, higher resistance to DDAC. nih.gov The bactericidal efficacy of DDAC against adapted P. aeruginosa strains can be influenced by the contact time, with longer exposure times sometimes overcoming the adaptive resistance. researchgate.net

Interactive Data Table: Changes in Minimum Inhibitory Concentration (MIC) of DDAC for Various Bacterial Species After Adaptation

Bacterial SpeciesInitial MIC Range (mg/L)Adapted MIC Range (mg/L)Fold Increase in MICReference
Escherichia coli1.3Up to 3.9 (after 7 days)~3 nih.govjst.go.jp
Listeria monocytogenesNot SpecifiedUp to 3x initial MIC3 nih.gov
SalmonellaNot SpecifiedUp to 3x initial MIC3 nih.gov
Pseudomonas aeruginosa ATCC 1544245Not Specified- researchgate.net
Pseudomonas aeruginosa ATCC 47085 (tetracycline-resistant)65Not Specified- researchgate.net

Cross-Resistance to Other Biocides and Antibiotics

A particularly concerning consequence of acquired resistance to DDAC is the concurrent development of resistance to other antimicrobial agents, a phenomenon known as cross-resistance. nih.gov

Bacteria that have adapted to DDAC often exhibit reduced susceptibility to other quaternary ammonium compounds, such as Benzalkonium Chloride (BC). nih.gov This is likely due to the similar chemical structures and modes of action of these biocides. Studies have documented a notable increase in the MIC for BC in bacterial species that have been adapted to DDAC, with the exception of Salmonella. nih.gov This suggests that the resistance mechanisms developed in response to DDAC are also effective against other related biocides. nih.gov

Exposure to DDAC, particularly at sub-lethal concentrations, can lead to the acquisition of resistance to a range of antibiotics. wikipedia.orgnih.gov This is a serious public health concern as it can compromise the efficacy of therapeutic treatments. nih.gov Research has shown that the increase in antibiotic MIC values is especially pronounced in E. coli and, to a lesser extent, in Salmonella strains after adaptation to DDAC. nih.gov Some strains have been observed to acquire resistance to multiple antibiotics, including ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin, with MIC increases ranging from four- to thirty-two-fold. nih.gov The mechanisms underlying this cross-resistance can involve the upregulation of efflux pumps, which can expel both the biocide and various antibiotics from the bacterial cell. nih.gov

Interactive Data Table: Examples of Acquired Antibiotic Resistance in E. coli Following DDAC Exposure

AntibioticFold Increase in MICReference
Ampicillin4 to 32 nih.gov
Cefotaxime4 to 32 nih.gov
Ceftazidime4 to 32 nih.gov
Chloramphenicol4 to 32 nih.gov
Ciprofloxacin4 to 32 nih.gov
RifampicinUp to 85 nih.gov

Acquisition of Antibiotic Resistance Following DDAC Exposure

Specific Antibiotics Affected (e.g., Ampicillin, Cefotaxime, Ciprofloxacin)

Exposure of various bacterial species to subinhibitory concentrations of DDAC has been shown to lead to acquired resistance to a range of antibiotics. Research has demonstrated that this is a significant concern for food-associated bacteria.

In a study investigating the effects of step-wise exposure to DDAC, several food-associated bacterial strains, including Escherichia coli and Salmonella, exhibited increased resistance to multiple antibiotics. nih.gov The most notable increases in minimum inhibitory concentration (MIC) values were observed in E. coli, with resistance developing to ampicillin, cefotaxime, and ciprofloxacin, among others. nih.gov For some strains, the increase in MIC was as high as 32-fold. nih.gov

The development of resistance to these specific antibiotics is particularly concerning:

Ampicillin: A beta-lactam antibiotic commonly used to treat a variety of bacterial infections.

Cefotaxime: A third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria. nih.govnih.gov

Ciprofloxacin: A fluoroquinolone antibiotic that is crucial for treating infections caused by multidrug-resistant bacteria. nih.gov

The following table summarizes the findings of a study on the impact of DDAC exposure on antibiotic resistance in E. coli.

AntibioticFold Increase in MIC after DDAC Exposure
Ampicillin4- to 32-fold
Cefotaxime4- to 32-fold
Ciprofloxacin4- to 32-fold

Table 1: Increase in Minimum Inhibitory Concentration (MIC) values for selected antibiotics in E. coli following exposure to DDAC. nih.gov

Genetic and Cellular Mechanisms of Co-Selection for Antibiotic Resistance

The co-selection of antibiotic resistance by DDAC is driven by several genetic and cellular mechanisms. These mechanisms are not mutually exclusive and can work in concert to confer a multidrug-resistant phenotype. The two primary mechanisms are the upregulation of efflux pumps and alterations in membrane synthesis.

Efflux pumps are transport proteins that actively pump a wide range of substrates, including biocides and antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps is a major mechanism of cross-resistance, where a single mechanism provides resistance to multiple antimicrobial agents. nih.govnih.gov

The AcrAB-TolC efflux pump in E. coli is a well-characterized example of a multidrug efflux system. nih.gov Studies have shown that exposure to QACs like DDAC can lead to the upregulation of genes encoding this and other efflux pumps. whiterose.ac.uk This increased expression reduces the intracellular concentration of the antimicrobial agent, allowing the bacteria to survive at higher concentrations. nih.gov Inactivation of the AcrAB-TolC efflux pump has been shown to increase the susceptibility of E. coli to QACs, while its overexpression increases resistance. nih.gov

The following table highlights key efflux pump systems and their role in resistance.

Efflux Pump SystemBacterial SpeciesSubstratesRole in Resistance
AcrAB-TolCEscherichia coliMultiple antibiotics, biocidesOverexpression leads to multidrug resistance. nih.govnih.gov
AdeABCAcinetobacter baumanniiBenzalkonium chloride, chlorhexidine, various antibioticsOverexpression contributes to survival when exposed to biocides and antibiotics. nih.gov
MexAB-OprMPseudomonas aeruginosaMultiple antibiotics, biocidesHighly homologous to the AcrAB-TolC system in E. coli. nih.gov

Table 2: Examples of multidrug resistance efflux pumps in bacteria.

The bacterial cell membrane is the primary target of DDAC. academicjournals.orgresearchgate.net As a cationic surfactant, DDAC interacts with and disrupts the anionic bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. academicjournals.org In response to this stress, bacteria can alter the composition and structure of their cell membranes to reduce their susceptibility.

Long-term exposure to DDAC can induce mutations in genes involved in cell membrane synthesis. nih.gov For instance, mutations in the sbmA gene, which encodes an inner membrane protein responsible for transporting certain peptide antibiotics into the cytoplasm, can lead to increased resistance. nih.gov Similarly, mutations affecting outer membrane proteins can also contribute to reduced susceptibility. nih.gov These changes in the cell envelope can affect the permeability to both DDAC and certain antibiotics, representing another form of cross-resistance.

Mobile Genetic Elements (MGEs) and Plasmid Transfer

Mobile genetic elements (MGEs), such as plasmids and transposons, are key drivers in the acquisition and dissemination of antibiotic resistance genes. nih.govnih.gov These elements can move within a genome or be transferred between bacterial cells through a process called horizontal gene transfer. genapp.ba

A significant concern is the co-localization of genes conferring resistance to both biocides and antibiotics on the same MGE. researchgate.netreactgroup.org This phenomenon, known as co-resistance, means that the use of a biocide like DDAC can select for bacteria that are also resistant to one or more antibiotics, even in the absence of those antibiotics. reactgroup.org

Studies have shown that QACs, including DDAC, can promote the conjugative transfer of plasmids carrying resistance genes. researchgate.netresearchgate.net QACs can increase the permeability of the bacterial cell membrane, which may facilitate the uptake of plasmids. researchgate.netresearchgate.net The transfer efficiencies of plasmids like RP4 have been shown to increase in the presence of low concentrations of QACs. researchgate.net Furthermore, a high concentration of DDAC has been observed to generally increase the abundance of MGEs in denitrification systems. nih.gov

The following table summarizes the key types of mobile genetic elements involved in the spread of antibiotic resistance.

Mobile Genetic ElementDescriptionRole in Resistance Spread
PlasmidsExtrachromosomal circular DNA molecules that can replicate independently. reactgroup.orgdmu.dkCarry and transfer genes for antibiotic and biocide resistance between bacteria. frontiersin.org
Transposons"Jumping genes" that can move from one location to another within the genome or to a plasmid. nih.govCan insert resistance genes into plasmids, facilitating their dissemination.
IntegronsGenetic platforms that can capture and express gene cassettes, including those for antibiotic resistance. nih.govOften found on plasmids and transposons, contributing to the accumulation of multiple resistance genes.
Integrative and Conjugative Elements (ICEs)MGEs that integrate into the host chromosome and can be transferred to other bacteria via conjugation. frontiersin.orgdtu.dkCan carry and spread a wide range of genes, including those for antibiotic resistance and virulence.

Table 3: Key mobile genetic elements and their role in antibiotic resistance.

DDAC Impact on Microbial Community Structure and Resistance Genes in Environmental Systems

The widespread use of DDAC leads to its release into various environmental compartments, including wastewater treatment plants. The presence of DDAC in these systems can have significant impacts on the microbial communities and the prevalence of antibiotic resistance genes.

Effects on Denitrification Sludge Microbial Communities

Denitrification is a crucial process in wastewater treatment, converting nitrate (B79036) to nitrogen gas. This process is carried out by a diverse community of microorganisms. nih.govmdpi.com Studies have investigated the effects of DDAC on the microbial communities in different types of denitrification sludge, including floc-based, granule-based, and biofilm systems. nih.gov

Research has shown that long-term exposure to DDAC can inhibit denitrification. researchgate.net The inhibitory effect of DDAC was found to be more pronounced than that of other QACs like dodecyl benzyl (B1604629) dimethyl ammonium chloride (BAC C12) and dodecyl trimethyl ammonium chloride (ATMAC C12). researchgate.net

Interestingly, exposure to 5 mg/L DDAC was found to promote the granulation of sludge in both floc-based and granule-based sequencing batch reactors. nih.gov This was attributed to an increase in the α-Helix/(β-Sheet+Random coil) ratio, which made the sludge more hydrophobic and compact. nih.gov

From a resistance perspective, high concentrations of DDAC generally led to an increase in the abundance of mobile genetic elements (MGEs) in all three types of denitrification systems, with the exception of extracellular MGEs in the water phase. nih.gov The abundance of efflux pump-related antibiotic resistance genes (ARGs) was found to be consistent with the changes in MGEs. nih.gov Furthermore, DDAC exposure induced co-selection among various ARGs and promoted the proliferation and spread of sulfonamide resistance genes in the water phase. nih.gov

The following table summarizes the effects of DDAC on denitrification sludge microbial communities.

ParameterEffect of DDAC ExposureReference
DenitrificationLong-term inhibition. researchgate.net
Sludge StructurePromotion of granulation at 5 mg/L in floc-based and granule-based systems. nih.gov
Mobile Genetic Elements (MGEs)General increase in abundance at high concentrations. nih.gov
Efflux Pump ARGsAbundance consistent with MGEs. nih.gov
Sulfonamide ARGsProliferation and spread in the water phase. nih.gov

Table 4: Summary of DDAC effects on denitrification sludge.

Influence on Extracellular and Intracellular Antibiotic Resistance Genes (ARGs)

The widespread use of Didodecyldimethylammonium chloride (DDAC) in various environments exerts selective pressure on microbial communities, which can significantly influence the prevalence and dissemination of antibiotic resistance genes (ARGs). This influence extends to both intracellular ARGs (iARGs), located within bacterial cells, and extracellular ARGs (eARGs), which are present as free DNA in the environment following cell lysis. biorxiv.orgresearchgate.net The distinction is critical, as eARGs can persist in settings like soil and water, later being taken up by other bacteria through horizontal gene transfer (HGT), a primary driver for the spread of antibiotic resistance. biorxiv.orgsci-hub.se

Research indicates that exposure to DDAC can facilitate the transfer and proliferation of these resistance genes through several mechanisms. Quaternary ammonium compounds (QACs) like DDAC can enhance the permeability of bacterial cell membranes and stimulate the production of reactive oxygen species (ROS). researchgate.netresearchgate.net These physiological changes can promote the conjugative transfer of plasmids, which are mobile genetic elements (MGEs) that frequently carry ARGs. researchgate.netresearchgate.netbham.ac.uk Biofilms, in particular, are considered hotspots for HGT, as the close proximity of cells within the biofilm matrix enhances the efficiency of gene exchange. nih.gov

A study investigating the effects of DDAC on denitrification sludge systems (floc, granular, and biofilm) over 120 days revealed a complex relationship between DDAC concentration and the abundance of ARGs. nih.gov High concentrations of DDAC were generally found to increase the abundance of MGEs and efflux pump iARGs within the sludge. nih.gov Notably, the stimulation by DDAC significantly increased the abundance of eARGs related to antibiotic deactivation in the surrounding water of all three systems. nih.gov This suggests that while DDAC may act as a stressor, it also promotes the release and potential spread of resistance determinants into the aquatic environment. nih.gov

The study also highlighted that DDAC exposure induced co-selection among various ARGs and specifically promoted the proliferation and spread of sulfonamide resistance genes in the water phase. nih.gov This co-selection phenomenon, where pressure from a non-antibiotic agent like a disinfectant fosters resistance to antibiotics, is a significant public health concern. researchgate.net

Table 1: Effect of this compound (DDAC) Concentration on ARGs and MGEs in Denitrification Systems This table summarizes findings on how different concentrations of DDAC influenced the abundance of various gene types in wastewater treatment sludge systems. Data is synthesized from research findings. nih.gov

DDAC Concentration System Type Effect on Intracellular MGEs & Efflux Pump ARGs Effect on Extracellular Antibiotic Deactivation ARGs (in water) Specific Observations
5 mg/L Floc & Granular Sludge General Increase Significant Increase Promoted sludge granulation and hydrophobicity. nih.gov
10 mg/L Floc, Granular & Biofilm General Increase Significant Increase Promoted proliferation and spread of sulfonamide ARGs in water. nih.gov
All Concentrations All Systems Varied Significant Increase Induced co-selection among various ARGs. nih.gov

At the intracellular level, long-term exposure to DDAC can drive the evolution of multidrug resistance through genetic mutations. nih.gov In a 60-day study, Escherichia coli adapted to DDAC developed significantly higher resistance to multiple antibiotics compared to its mono-chained counterpart, benzalkonium chloride (BAC), and exhibited 56% more mutations. nih.govresearchgate.net Whole-genome sequencing of the adapted strains identified mutations in a broad range of genes responsible for this heightened resistance. nih.gov These mutations affected key cellular functions, including the regulation of efflux pumps, outer membrane proteins, and RNA polymerase. nih.gov The irreversibility of resistance developed at inhibitory concentrations of DDAC points to stable genetic alterations as the underlying mechanism. nih.govresearchgate.net

Table 2: Genes Mutated in E. coli Following Exposure to this compound (DDAC) This table lists genes identified with mutations in E. coli after prolonged exposure to DDAC, contributing to multidrug resistance. The functions described are based on the research findings. nih.gov

Gene Category Mutated Gene Function of Gene Product
Negative Regulators acrR, marR, soxR, crp Regulate expression of efflux pumps and response to stress.
Outer Membrane & Transport mipA, sbmA Involved in cell membrane synthesis and transport.
RNA Polymerase rpoB, rpoC Subunits of RNA polymerase; mutations can confer resistance.
ABC Transporter msbA Inner membrane transporter that can extrude antibiotics.

Iv. Advanced Applications and Research Directions for Didodecyldimethylammonium Chloride

Integration in Nanotechnology and Drug Delivery Systems

The integration of DDAC into nanotechnology and drug delivery platforms stems from its ability to self-assemble and interact with both hydrophobic and hydrophilic substances, as well as biological membranes. These characteristics are pivotal for designing and fabricating complex nanocarriers that can improve the delivery, efficacy, and targeting of therapeutic agents.

DDAC functions as a cationic surfactant, a molecule with a positively charged hydrophilic head and a hydrophobic tail. This structure is instrumental in the synthesis and stabilization of various nanoparticles. mdpi.comresearchgate.net In aqueous solutions, these surfactant molecules arrange themselves at the interface between different phases, reducing surface tension and facilitating the formation of stable, dispersed nanosystems. The positive charge of DDAC is particularly advantageous for interacting with negatively charged polymers and biological surfaces.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) for therapeutic use. nanocomposix.commdpi.com However, nanoparticles formulated from PLGA often require stabilizers to prevent aggregation and ensure colloidal stability. nih.govresearchgate.net Cationic surfactants like DDAC (or its bromide salt, DDAB) have proven effective for this purpose. nih.gov During the nanoparticle preparation process, such as the emulsion-solvent evaporation method, DDAC coats the surface of the newly formed PLGA particles. This coating imparts a positive surface charge, which creates electrostatic repulsion between the individual nanoparticles, thereby preventing them from clumping together and enhancing their stability in suspension. nih.govnih.gov Research has demonstrated the utility of DDAB in successfully stabilizing PLGA nanoparticles for drug delivery applications, such as the oral delivery of paclitaxel. nih.gov

FormulationStabilizerMean Particle Size (nm)Zeta Potential (mV)Key Finding
PLGA NanoparticlesDidodecyldimethylammonium Bromide (DDAB)~200-350PositiveDDAB effectively stabilizes PLGA nanoparticles, creating positively charged particles suitable for drug delivery. researchgate.netnih.gov
Control (e.g., with PVA)Polyvinyl Alcohol (PVA)VariableSlightly NegativeCommon stabilizers like PVA often result in negatively charged or neutral particles. researchgate.net

A primary challenge in drug delivery is ensuring the therapeutic agent can effectively cross biological barriers, such as the cell membrane, to reach its intracellular target. nih.gov The surfaces of most mammalian cells are negatively charged due to the presence of anionic molecules like sialic acid and phosphate groups. The positive surface charge conferred by DDAC on nanoparticles promotes strong electrostatic interactions with these negatively charged cell membranes. nih.govmdpi.com This attraction facilitates the adhesion of the nanoparticles to the cell surface, which can significantly enhance their subsequent internalization through processes like endocytosis. nih.gov Studies have shown that DDAC-coated nanostructured lipid carriers (NLCs) exhibit increased uptake in human glioblastoma cancer cells (U87MG), demonstrating the potential of this strategy to improve drug delivery to target cells. nih.govresearchgate.net

The surface charge of a nanoparticle, often quantified by the zeta potential, is a critical parameter that influences its stability, biodistribution, and cellular interactions. frontiersin.orgnih.govnih.gov DDAC is a highly effective agent for modulating the surface charge of nanoparticles. By incorporating DDAC into a lipid or polymeric nanoparticle formulation, it is possible to systematically shift the surface charge from negative or neutral to strongly positive. nih.gov The magnitude of this positive charge can be precisely controlled by adjusting the concentration of DDAC used in the formulation. This tunability allows for the optimization of nanoparticles for specific biological applications, as the surface charge can impact how the particle interacts with blood components, healthy tissues, and target cells. nih.govfrontiersin.orgnih.gov

DDAB Concentration (% w/w)Mean Particle Size (nm)Zeta Potential (mV)
0.0 (Uncoated)150.3-21.4
0.5128.5+35.6
1.0110.7+42.1
1.595.2+51.8
nih.gov

Gene therapy holds promise for treating a wide range of genetic and acquired diseases. nih.gov A major hurdle for its clinical application is the development of safe and efficient vectors to deliver genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into target cells. nih.govmdpi.com Because nucleic acids are large, negatively charged molecules, they cannot passively cross the cell membrane. Cationic lipids like DDAC are excellent candidates for non-viral gene vectors because their positive charge allows them to electrostatically bind with and compact negatively charged DNA or RNA, forming nano-sized complexes known as nanoassemblies. nih.gov

Researchers have rationally designed nanoassemblies for gene delivery using DDAB as the primary cationic lipid. nih.gov These systems often include helper components, such as oleic acid, cholesterol, or polymers like PLGA-poly(ethylene glycol) (PLGA-PEG), to enhance stability and transfection efficiency. nih.gov In these designs, the cationic DDAB first complexes with the anionic gene material (pDNA or siRNA). This core is then coated with helper lipids or polymers. nih.gov This structure effectively encapsulates the genetic cargo, protecting it from degradation by enzymes in the biological environment. The resulting nanoassemblies can be optimized to have small particle sizes and shielded cationic charges, which improves their circulation time and reduces toxicity. Studies have shown that such DDAB-based nanoassemblies can achieve high transfection efficiency, sometimes comparable or superior to commercial reagents, with the added benefits of low cytotoxicity and cost. nih.gov

Nanoassembly NameCore ComponentHelper/Coating ComponentsKey Characteristics
CNADDAB/Gene ComplexOleic Acid (OA), Cholesterol (Chol)Basic cationic lipid assembly. nih.gov
CPNADDAB/Gene ComplexOleic Acid (OA), Cholesteryl Succinyl Poly(ethylene glycol) (CHS-PEG)PEGylated surface for improved stability; low negative surface charge. nih.gov
PPNADDAB/Gene ComplexPoly(D,L-lactide-co-glycolide)-methoxy-poly(ethylene glycol) (PLGA-PEG)Polymer-coated for stability and controlled release; low negative surface charge. nih.gov

Gene Delivery Applications

Optimization of Gene Vectors with DDAC Components

The development of effective and safe gene vectors is a cornerstone of gene therapy. Non-viral vectors have emerged as a significant area of research due to their potential for lower immunogenicity and ease of production compared to viral counterparts. Didodecyldimethylammonium chloride (DDAC), and its bromide analogue Didodecyldimethylammonium bromide (DDAB), are cationic lipids that have been investigated for their potential in constructing nanoassemblies for gene delivery. nih.gov

The optimization of these gene vectors is a multi-faceted process. One approach involves the rational design of nanoassemblies where DDAB is a foundational component, supplemented with other lipids and polymers like oleic acid (OA), cholesterol (Chol), cholesteryl succinyl poly(ethylene glycol) 1500 (CHS-PEG), and poly(D,L-lactide-co-glycolide)-methoxy-poly(ethylene glycol) (PLGA-PEG). nih.gov The selection of optimal component ratios can be guided by techniques such as Langmuir monolayer studies. nih.gov

A key optimization strategy involves a two-step preparation method. First, the genetic material, such as DNA or siRNA, is condensed with the cationic lipid (DDAB). Subsequently, this complex is coated with helper lipids or polymers. nih.gov This process results in the encapsulation of the gene-lipid complexes within the core of the nanoassembly, leading to vectors with desirable characteristics such as small particle size and low negative surface charge. nih.gov This core-shell structure also helps to shield the cationic lipids, which can reduce cytotoxicity. nih.gov

Optimized vectors have demonstrated high transfection efficiency, comparable or even superior to commercially available reagents like Lipofectamine 2000, with the added benefit of being less sensitive to the presence of serum. nih.gov These rationally designed DDAB-based gene carriers show promise for delivering both plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.gov

Table 1: Components for DDAC-based Gene Vector Optimization

Component Role in Gene Vector
Didodecyldimethylammonium bromide (DDAB) Primary cationic lipid for DNA/siRNA condensation
Oleic acid (OA) Helper lipid
Cholesterol (Chol) Helper lipid
Cholesteryl succinyl poly(ethylene glycol) 1500 (CHS-PEG) Helper lipid for PEGylation
Poly(D,L-lactide-co-glycolide)-methoxy-poly(ethylene glycol) (PLGA-PEG) Helper polymer for coating

Therapeutic Potential in Disease Models (e.g., Anticancer Activity, Acanthamoeba Keratitis)

Anticancer Activity

This compound and its analogues have demonstrated potential as anticancer agents. Research has shown that Didodecyldimethylammonium bromide (DDAB) can induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net Studies have indicated that leukemia and neuroblastoma cell lines may be more sensitive to DDAB than carcinoma cells like HepG2 and Caco-2. researchgate.net

The mechanism of action is thought to involve the disruption of cancer cell membranes, leading to cell death. nih.gov Furthermore, DDAB's potential in cancer therapy is also being explored in the context of drug delivery systems. scirp.org For instance, DDAB-coated nanostructured lipid carriers (NLCs) have been shown to increase the uptake of these nanoparticles by human glioblastoma cancer cells (U87MG) and reduce their viability. nih.gov This suggests a dual role for DDAB: as a cytotoxic agent itself and as a component to enhance the delivery and efficacy of other therapeutic agents. nih.gov The interaction of DDAB with DNA is also a subject of investigation to understand its anticancer effects. scirp.org

Acanthamoeba Keratitis

Acanthamoeba keratitis is a severe and painful eye infection that can lead to vision loss. Treatment often involves the use of cationic antiseptic agents. aao.org While DDAC itself is not a primary treatment, the principles of its antimicrobial action are relevant to the agents used. The standard therapy for Acanthamoeba keratitis often includes biguanides such as polyhexamethylene biguanide (PHMB) and chlorhexidine, often in combination with diamidines like propamidine. nih.govophthalmologymanagement.com

These compounds, like DDAC, are cationic and act by disrupting the cell membranes of the Acanthamoeba trophozoites and cysts. nih.gov The positive charge of these molecules allows them to interact with the negatively charged components of the parasite's cell wall and membrane, leading to increased permeability and cell death. nih.govresearchgate.net Although effective, treatment can be lengthy, and resistance can be an issue, particularly with late-stage infections. nih.govnih.gov This has led to research into other potential therapies, including the use of certain antineoplastic drugs like miltefosine, which also have antiprotozoal activity. nih.gov

Environmental Research and Fate Studies

Biodegradation and Environmental Stability of DDAC

The environmental fate of this compound is of significant interest due to its widespread use as a disinfectant and biocide. wikipedia.orggroupeberkem.com Laboratory studies have provided insights into its persistence and degradation pathways in various environmental compartments. However, the biodegradability of DDAC can be variable, influenced by factors such as its concentration, the length of its alkyl chains, the presence of anionic substances, and the specific microbial populations present. regulations.gov

Some studies have indicated that DDAC is resistant to microbial degradation under certain laboratory conditions. gov.bc.ca For example, aerobic soil metabolism and both aerobic and anaerobic aquatic metabolism studies have shown DDAC to be stable with very little degradation over extended periods. regulations.gov In contrast, other research suggests that DDAC can be biodegraded. For instance, bacteria isolated from activated sludge, such as Pseudomonas fluorescens TN4, have been shown to degrade DDAC, using it as a sole carbon source. nih.govresearchgate.net This degradation proceeds through an N-dealkylation process, producing intermediates like decyldimethylamine and dimethylamine. nih.govresearchgate.net The concentration of DDAC appears to be a critical factor, with high primary degradation observed at low concentrations (e.g., 5 ppm) and poor ultimate degradation at higher concentrations (e.g., 15 ppm). gov.bc.ca

Hydrolytic Stability in Aqueous Solutions

Hydrolysis is a key chemical degradation pathway for many compounds in the environment. However, this compound has been shown to be hydrolytically stable. gov.bc.ca Studies conducted across a range of environmentally relevant pH values (pH 5, 7, and 9) have demonstrated that DDAC does not readily break down through hydrolysis. regulations.gov The extrapolated half-lives for DDAC in aqueous solutions are quite long, indicating its persistence against this degradation mechanism. regulations.gov For example, one study reported calculated half-lives of 368 days at pH 5, 194 days at pH 7, and 506 days at pH 9. regulations.gov Another source indicates half-lives of at least one year at 20°C for pH levels of 4, 7, and 9. nih.gov

Table 2: Hydrolytic Stability of DDAC at Different pH Levels

pH Temperature Calculated Half-life
4 20°C ≥ 1 year
5 Not Specified 368 days
7 Not Specified 194 days
7 20°C ≥ 1 year
9 Not Specified 506 days
9 20°C ≥ 1 year
Photodegradation Potential in Water and Soil

Photodegradation, the breakdown of compounds by light, is another important environmental fate process. For this compound, studies have shown that it is stable to photodegradation in both aqueous solutions and soil. regulations.gov An investigation using a xenon light source to simulate natural sunlight over a 30-day period found no significant degradation of DDAC in a pH 7 buffered aqueous solution. gov.bc.ca Even the addition of a photosensitizer, such as acetone, resulted in minimal degradation. regulations.gov Similarly, DDAC is not subject to photodegradation in soil. regulations.gov This resistance to photolysis suggests that sunlight is not a significant factor in the environmental dissipation of DDAC. gov.bc.canih.gov

Aerobic and Anaerobic Aquatic Metabolism

The microbial breakdown of DDAC in aquatic environments has been studied under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. These studies generally indicate that DDAC is stable to microbial degradation in aquatic systems. regulations.gov

Under aerobic conditions, the calculated half-life of DDAC in flooded river water was 180 days. regulations.gov In the sediment, the half-life was significantly longer, estimated at 22,706 days (approximately 62.2 years), with a half-life for the entire system of 8,366 days (about 22.9 years). epa.gov

In anaerobic aquatic metabolism studies, DDAC also demonstrated considerable stability. The calculated half-life in anaerobic water was 261 days. regulations.govepa.gov In the sediment under anaerobic conditions, the half-life was 4,594 days (about 12.5 years), and for the total system, it was 6,217 days (approximately 17 years). epa.gov In these studies, no significant transformation products were detected, further indicating the recalcitrance of DDAC to microbial metabolism in these environments. regulations.govepa.gov It is important to note that while these laboratory studies show high persistence, some reports suggest that under different conditions, particularly those found in wastewater treatment, DDAC can be biodegradable. regulations.gov

Table 3: Aerobic and Anaerobic Aquatic Metabolism of DDAC

Condition Compartment Calculated Half-life (days) Calculated Half-life (years)
Aerobic Water 180 0.49
Aerobic Sediment 22,706 62.2
Aerobic Total System 8,366 22.9
Anaerobic Water 261 0.72
Anaerobic Sediment 4,594 12.5
Anaerobic Total System 6,217 17.0
Influence of Concentration, Alkyl Chain Length, and Microbial Population on Biodegradability

The biodegradation of this compound (DDAC) is a critical factor in determining its environmental persistence and is significantly influenced by several key parameters. Research indicates that while DDAC can be biodegraded, the rate and extent of this process are dependent on the compound's concentration, the length of its alkyl chains, and the specific microbial populations present.

Studies have shown that high concentrations of quaternary ammonium (B1175870) compounds (QACs) can be inhibitory to the very microorganisms that are supposed to degrade them. researchgate.net For instance, the cationic surfactant cetylpyridinium chloride (CPC) demonstrated ready biodegradability at concentrations between 0.006-0.3 mg/L, but it inhibited degradation at 1 mg/L and completely suppressed microbial activity at 3 mg/L. researchgate.net This suggests that at high concentrations, DDAC may persist longer in the environment due to its toxic effects on microbial communities.

The molecular structure of DDAC, specifically its alkyl chain length, also plays a crucial role. Bacteria capable of utilizing the alkyl chains of didecyldimethylammonium salt as a sole source of carbon and energy have been isolated from activated sludge. researchgate.net These bacteria can also metabolize other similar compounds like ditetradecyldimethylammonium salt and various alkyltrimethylammonium salts (C10 to C18). researchgate.net However, the rate of oxidation by these microbes tends to decrease as the alkyl chain length increases. researchgate.net This is likely because longer alkyl chains increase the compound's tendency to adsorb to surfaces, reducing its bioavailability to microorganisms. researchgate.net

The composition of the microbial population is fundamental to the degradation process. The breakdown of alkyltrimethylammonium salts is often initiated by the cleavage of the C-alkyl-N bond, forming alkanals that are then readily metabolized through β-oxidation. researchgate.net The bacteria that perform this initial breakdown are often unable to degrade the resulting methylamines, which require other types of bacteria, known as methylotrophs, for their biodegradation. researchgate.net This highlights the necessity of microbial consortia for the complete degradation of QACs like DDAC.

FactorInfluence on BiodegradabilityResearch Finding
Concentration High concentrations can inhibit microbial activity, slowing degradation.Cetylpyridinium chloride was readily biodegradable at 0.006-0.3 mg/L but inhibitory at concentrations of 1 mg/L and above. researchgate.net
Alkyl Chain Length Longer alkyl chains can decrease the rate of biodegradation.The oxidation rate of various quaternary ammonium salts by isolated bacteria decreased as the alkyl chain lengths increased. researchgate.net
Microbial Population Complete degradation often requires a consortium of different microbial species.Alkyl chain-utilizing bacteria break down the initial molecule, while methylotrophs are needed to degrade the resulting methylamines. researchgate.net

Sorption and Mobility in Environmental Compartments

As a cationic surfactant, this compound exhibits a strong tendency to adsorb to negatively charged particles in the environment, such as those found in soil and sediment. After discharge into water systems, similar compounds like dimethyldioctadecylammonium chloride (DODMAC) partition strongly to sediment. nih.gov This process is primarily driven by ion exchange, a physical sorption mechanism. researchgate.netnih.gov

Studies on dodecyltrimethylammonium chloride (DTAC), a structurally related QAC, show that soil clay content is a predominant factor governing its sorption. researchgate.netnih.gov Soils with higher clay content exhibit greater sorption affinity for these compounds. The sorption process for DTAC is spontaneous and favorable, reaching equilibrium within approximately 120 minutes. researchgate.netnih.gov Both the Freundlich and Langmuir isotherm models have been shown to fit the sorption data well. researchgate.netnih.gov Given the structural similarities, it is expected that DDAC follows similar adsorption patterns, readily binding to soil and sediment particles, which acts as a significant sink for the compound in the environment.

The strong adsorption of DDAC to soil and sediment particles generally limits its mobility. This suggests that the compound is relatively immobile in soil, reducing the immediate risk of leaching into groundwater. researchgate.net However, the mobility can be influenced by soil properties. In soils with lower clay content and lower pH values, related compounds like DTAC could display higher mobility, increasing the potential for accumulation in crops and contamination of underlying groundwater. nih.goveduhk.hk

Volatilization of DDAC from moist soil or water surfaces is not considered an important environmental fate process because, as a cation, it does not readily volatilize. nih.gov The primary risk to surface and groundwater is therefore not through atmospheric deposition but through the transport of contaminated soil particles via runoff or the direct discharge of wastewaters containing DDAC. While persistent in deeper, anoxic soil layers, some biocides and their degradation products can pose a long-term threat to groundwater quality. geus.dk

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. For chemicals, this potential is often initially screened using the octanol-water partition coefficient (log K_ow_). nih.gov While DDAC is a hydrophobic molecule, studies on similar dialkyl-quaternary ammonium compounds suggest a low tendency to bioaccumulate in aquatic organisms.

Environmental CompartmentBehavior of DDAC and Similar CompoundsKey Influencing Factors
Soil and Sediment Strong adsorption and partitioning. nih.govSoil clay content, pH, ion exchange. researchgate.netnih.gov
Surface and Groundwater Generally low mobility due to sorption. researchgate.netSoil type (low clay content increases mobility). nih.goveduhk.hk
Aquatic Organisms Low potential for bioaccumulation. nih.govRoute of uptake (ingestion vs. direct contact). nih.gov

Analytical Methodologies in DDAC Research

Accurate quantification of DDAC in various matrices is essential for research and monitoring. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are central to these analytical efforts.

Several HPLC-based methods have been developed for the analysis of DDAC. One approach utilizes a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For sensitive detection, HPLC can be coupled with an evaporative light-scattering detector (ELSD), which is capable of detecting DDAC in amounts ranging from 250 ng to 5 µg. oup.com This method has been successfully applied to quantify DDAC extracted from wood surfaces, using didodecyldimethylammonium bromide as an internal standard and achieving an extraction efficiency of 85% or better. oup.com

For even greater sensitivity and specificity, especially for analyzing trace components, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS). google.comeurl-pesticides.eu HPLC-MS allows for the simple analysis of DDAC without requiring additional pretreatment or derivatization steps, overcoming the limitations of older methods like titration. google.com It has been used to effectively measure the purity of DDAC and to separate it from similar quaternary ammonium compounds. google.com Furthermore, methods combining QuEChERS extraction with LC-MS/MS have been developed for the analysis of DDAC residues in a wide variety of fruits and vegetables. eurl-pesticides.eu Thin-layer chromatography (TLC) has also been employed for the analysis of radiolabeled DDAC in environmental fate studies. epa.gov

Chromatographic TechniqueDetector/CouplingApplicationKey Features
HPLC Evaporative Light Scattering Detector (ELSD)Quantification of DDAC on wood surfaces. oup.comDetects amounts from 250 ng to 5 µg; uses an internal standard. oup.com
Reverse-Phase HPLC UV / Mass Spectrometry (MS)General analysis and separation. sielc.comMobile phase of acetonitrile, water, and acid; scalable for preparative separation. sielc.com
HPLC-MS Mass SpectrometerPurity measurement and analysis of trace components. google.comHigh sensitivity; no derivatization required; overcomes limitations of titration. google.com
LC-MS/MS Tandem Mass SpectrometerAnalysis of DDAC residues in food products. eurl-pesticides.euUsed with QuEChERS extraction for complex matrices. eurl-pesticides.eu
TLC RadiometricAnalysis of radiolabeled DDAC in sediment. epa.govUsed in environmental fate and metabolism studies. epa.gov

Spectrometric Techniques

Spectrometric methods, particularly UV-Vis spectrophotometry, offer a rapid and accessible means for the quantification of various substances. frontiersin.orgnih.gov While DDAC itself does not have strong chromophores suitable for direct analysis in many applications, UV-Vis spectroscopy can be employed to characterize systems containing DDAC. For instance, the formation of silver chloride nanoparticles stabilized by DDAC (AgCl/DDAC) can be monitored using this technique. Colloidal dispersions of AgCl/DDAC exhibit a strong and intense absorption peak at approximately 255 nm, which is attributed to the surfactant-coated silver chloride. researchgate.net Derivative UV/Vis spectroscopy is an advanced application of this technique that can enhance the resolution of overlapping spectral bands and improve quantification in complex mixtures. researchgate.net

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunological assays, which rely on the specific binding between an antibody and an antigen, provide high specificity and sensitivity for detecting target molecules. nih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format for such assays. nih.gov

For a small molecule like DDAC to be immunogenic, it must be conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH). woodpreservation.ca The resulting KLH-DDAC conjugate can then be used to produce antibodies that specifically recognize the DDAC molecule. woodpreservation.ca A competitive inhibition ELISA has been developed for the quantification of DDAC in commercial antisapstain products. woodpreservation.ca In this assay, free DDAC in a sample competes with a DDAC-protein conjugate immobilized on the assay plate for binding to a limited amount of anti-DDAC antibody. woodpreservation.ca The signal is inversely proportional to the concentration of DDAC in the sample. This assay demonstrated an effective working range of 8 to 55 ppm, with a detection limit of 8 ppm and 50% inhibition at 30 ppm. woodpreservation.ca

Table 3: Performance of a Competitive Inhibition ELISA for DDAC
ParameterValue (ppm)Reference
Detection Limit8 woodpreservation.ca
50% Inhibition (IC50)30 woodpreservation.ca
Effective Working Range8 to 55 woodpreservation.ca

Advanced Quantification Methods to Compensate for Matrix Effects in Complex Samples

The accurate quantification of DDAC in complex samples like food and environmental extracts is often complicated by "matrix effects." nih.govnih.gov These effects occur when co-extracted components from the sample matrix interfere with the ionization of the target analyte in the detector's source, leading to either suppression or enhancement of the analytical signal and, consequently, inaccurate results. nih.govmdpi.com

Several advanced methods are employed to compensate for these matrix effects:

Sample Cleanup: Optimizing the sample preparation and cleanup steps is crucial. For the analysis of DDAC and other QACs in fruits and vegetables, a cleanup procedure using octadecylsilane (ODS) and magnesium sulfate has been shown to be effective. researchgate.net

Matrix-Matched Standards: This is a common approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. nih.gov However, complete compensation can be difficult due to the variability of complex matrices. nih.gov

Isotopically Labeled Internal Standards (ILIS): The use of multiple ILIS can effectively compensate for residual matrix effects. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. They experience the same matrix effects as the analyte, enabling accurate correction.

Analyte Protectants (APs): In GC analysis, the addition of "analyte protectants" to both sample extracts and calibration solutions can mask active sites in the GC system, minimizing analyte loss and reducing matrix effects. nih.gov Research has shown that using a cucumber extract, either alone or with traditional APs, can serve as a natural AP mixture and effectively reduce matrix effects for pesticide analysis in challenging matrices like onion and garlic. nih.gov

Standard Addition Method: This classic technique can be extended to high-dimensional data from modern instruments. mdpi.com Novel algorithms allow the standard addition method to be applied to spectral data to determine analyte concentrations accurately, even in complex matrices where a true blank sample is unavailable. mdpi.com

Research into the analysis of benzalkonium chloride and DDAC in fruits has shown that the matrix effect can vary significantly between different types of produce, being strongest in orange and weakest in apple. researchgate.net This highlights the necessity of matrix-specific validation and compensation strategies for reliable quantification.

V. Broader Research Implications and Future Directions

Sustainable and Eco-Friendly Applications of DDAC

Research into the environmental profile of DDAC highlights its potential as a more sustainable disinfectant choice. One key advantage is its superior efficacy at lower concentrations compared to other quaternary ammonium (B1175870) compounds like Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC). arxada.com This higher efficacy means less active substance is required to achieve the same level of disinfection, which can lead to a reduced environmental release of the compound. arxada.com This characteristic is particularly beneficial in hygiene-critical environments such as healthcare and food processing plants. arxada.com

Furthermore, DDAC is considered to be biodegradable. Studies have shown that it can be degraded by microorganisms found in activated sludge from municipal sewage treatment plants. oup.comnih.gov For example, the bacterium Pseudomonas fluorescens TN4 has been shown to degrade DDAC through an N-dealkylation process, using it as a sole carbon source. oup.comresearchgate.netnih.gov The biodegradation pathway involves the production of intermediates such as decyldimethylamine and subsequently dimethylamine. oup.comresearchgate.net Some mould fungi have also demonstrated the ability to degrade DDAC. ubc.ca This biodegradability suggests that DDAC is not expected to persist indefinitely in the environment when subject to microbial action in soil and water systems. publications.gc.ca

Interdisciplinary Research on DDAC and its Interactions with Biological Systems

DDAC functions as a cationic surfactant, a property that governs its interaction with biological systems. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. canada.ca The positively charged nitrogen atom in the DDAC molecule interacts with the negatively charged components of bacterial cell membranes, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death. nih.govresearchgate.net

Research has shown that this interaction causes a phase transition in the cell membrane, enhancing its fluidity and permeability at concentrations as low as 3-4 mg/L for Escherichia coli. nih.gov This disruption is the primary cause of its bactericidal effect. nih.gov The broad-spectrum activity of DDAC against bacteria, fungi, and enveloped viruses stems from this fundamental mechanism of membrane disruption. Understanding these interactions is critical for designing effective disinfection strategies and for exploring new applications. As research delves deeper, it aims to clarify how these fundamental interactions can be harnessed for more targeted and efficient applications, potentially leading to the development of novel nanomedicines or more sophisticated antimicrobial materials. nih.gov

Development of Strategies to Mitigate Microbial Resistance to DDAC

The widespread use of disinfectants like DDAC raises concerns about the development of microbial resistance. Bacteria can develop resistance to quaternary ammonium compounds (QACs) through several mechanisms. A primary mechanism is the acquisition of genes, often termed qac genes, that code for efflux pumps. nih.gov These pumps are membrane proteins that actively expel QACs from the bacterial cell, preventing the disinfectant from reaching a lethal intracellular concentration. nih.gov These resistance genes can be located on mobile genetic elements like plasmids, allowing them to be transferred horizontally between different bacteria, which can accelerate the spread of resistance. nih.gov

Long-term exposure of bacteria like E. coli to DDAC has been shown to induce antibiotic resistance through mutations in various genes. nih.gov Key mutated genes are associated with regulatory functions (acrR, marR, soxR, crp), cell membrane proteins and transporters (mipA, sbmA), and RNA polymerase (rpoB, rpoC). nih.gov Research indicates that resistance developed after exposure to sub-lethal concentrations may be reversible, whereas resistance induced by higher concentrations can be irreversible due to stable genetic mutations. nih.gov

Strategies to mitigate this resistance are under investigation. One proposed approach is the alternating use of different classes of disinfectants. For instance, bacteria that become resistant to a QAC may show increased susceptibility to other agents like chlorine or phenolics, suggesting that rotating disinfectants could help prevent the establishment of resistant strains. virox.com Further strategies focus on optimizing disinfectant formulations and adhering to strict hygiene protocols to ensure effective microbial killing and reduce the selective pressure that drives resistance. researchgate.net

Exploration of DDAC in Novel Materials Science and Engineering (e.g., Flotation Separation)

The unique properties of DDAC as a cationic surfactant have led to its exploration in novel materials science and engineering applications, most notably in the field of mineral flotation. Flotation is a process used to separate valuable minerals from gangue (unwanted rock). In this process, DDAC can act as a "collector," a reagent that selectively adsorbs onto the surface of certain minerals, making them hydrophobic (water-repellent) and allowing them to attach to air bubbles and float to the surface for collection.

Research has demonstrated the effectiveness of DDAC as a collector in the flotation separation of various minerals. For example, it has been studied for the separation of scheelite from calcareous minerals like fluorite and calcite. nih.gov It has also been used in combination with other reagents, such as sodium oleate, in the flotation of muscovite, where the mixing ratio of the collectors was found to be a key factor in achieving high recovery rates. youtube.com In the reverse flotation of iron ore, DDAC is used to float silica-containing gangue minerals like quartz away from the valuable iron minerals.

Beyond flotation, DDAC is being investigated for its ability to modify the properties of other materials. Studies on poplar wood, for instance, have shown that DDAC can significantly enhance the permeability of liquids into the wood structure. researchgate.net By improving the wettability of the wood surface, it facilitates the absorption of liquids, a property that could be highly beneficial for wood preservation and chemical modification processes. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DDAC-C12 in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity. For example, HPLC-MS with an in-house method achieves a limit of quantification (LOQ) of ~10 mg/kg in food matrices like dairy products . Ion chromatography with suppressed conductivity detection, using a DDAB-coated monolithic column, enables ultrafast separation (30 seconds) of anions like chloride and sulfate, with detection limits as low as 4 ppb . Key parameters include mobile phase composition (e.g., 6 mM o-cyanophenol at pH 7.0) and flow rate optimization (up to 10 mL/min) .

Q. How can DDAC-C12 be optimized in nanocarrier formulations (e.g., nanostructured lipid carriers, NLCs)?

  • Methodological Answer : A 2² full factorial experimental design is effective for evaluating DDAC-C12's role in NLC formulation. Variables such as surfactant concentration and homogenization time are tested to optimize particle size, zeta potential, and colloidal stability. Turbiscan AG Station can monitor aggregation kinetics, while factorial analysis identifies critical interactions between variables (e.g., DDAC-C12 coating reduces burst release in drug-loaded NLCs) .

Q. What safety protocols are essential for handling DDAC-C12 in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) including gloves and eyeshields is mandatory. In case of eye exposure, flush immediately with water for 15 minutes and consult a physician. For skin contact, rinse thoroughly and remove contaminated clothing. Avoid inhalation and store DDAC-C12 in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How do counterion variations (e.g., chloride vs. bromide) affect DDAC-C12's phase behavior in surfactant systems?

  • Methodological Answer : Counterion identity significantly alters mesophase dynamics. For instance, DDAC-C12 (chloride) forms a single lamellar phase with classical 1D swelling, whereas its bromide analog (DDAB) exhibits two distinct lamellar phases with a coexistence region. These differences are attributed to ion hydration radii and charge density effects. Characterization via small-angle X-ray scattering (SAXS) and polarized light microscopy is critical .

Q. What mechanisms underlie DDAC-C12-induced vesicle fusion, and how can they be experimentally probed?

  • Methodological Answer : DDAC-C12 vesicles undergo anion-induced fusion, particularly with dipicolinic acid dianions (DPA²⁻). Mechanisms involve membrane dehydration and fluidity changes, monitored via fluorescence resonance energy transfer (FRET) or stopped-flow spectroscopy. Key parameters include ionic strength, temperature, and vesicle composition (e.g., bilayer charge density) .

Q. How can DDAC-C12 improve sensitivity in ion chromatography for trace anion detection?

  • Methodological Answer : Coating reversed-phase columns with DDAC-C12 enhances anion retention and resolution. For example, DDAB-coated columns achieve parts-per-billion detection limits for sulfate (4 ppb) and phosphate (30 ppb). Method optimization involves adjusting coating stability (up to 12 hours at 5 mL/min flow rates) and mobile phase additives (e.g., o-cyanophenol) to suppress conductivity noise .

Q. What strategies mitigate data contradictions in DDAC-C12’s antimicrobial efficacy across studies?

  • Methodological Answer : Discrepancies often arise from variations in microbial strain susceptibility, surfactant concentration, and matrix effects (e.g., organic matter interference). Standardized protocols, such as the European Pharmacopoeia’s broth microdilution method, should be adopted. Dose-response curves and time-kill assays (e.g., log CFU reduction over 24 hours) improve reproducibility .

Q. How does DDAC-C12 influence nanoparticle synthesis (e.g., platinum nanocrystals)?

  • Methodological Answer : DDAC-C12 acts as a shape-directing agent in colloidal synthesis. For 2 nm platinum seeds, a mixture of DDAC-C12 and dodecylamine in toluene controls nucleation and prevents aggregation. Critical parameters include surfactant-to-metal ratio (e.g., 3:1 molar ratio) and reduction kinetics (e.g., using tetrabutylammonium borohydride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.